molecular formula C23H24FN3O2 B2569935 1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775402-58-8

1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2569935
CAS No.: 1775402-58-8
M. Wt: 393.462
InChI Key: HWAOVWFKVTUJEF-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with an ethylbenzoyl group and a fluorophenyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the coupling of the oxadiazole ring with a fluorophenyl derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Addition of the ethylbenzoyl group: This final step can be accomplished through Friedel-Crafts acylation using ethylbenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and fluorophenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Methylbenzoyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
  • 1-(4-Propylbenzoyl)-4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Uniqueness: 1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is unique due to the presence of the ethyl group on the benzoyl ring and the fluorine atom on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

(4-ethylphenyl)-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-2-16-3-5-19(6-4-16)23(28)27-13-11-17(12-14-27)15-21-25-22(26-29-21)18-7-9-20(24)10-8-18/h3-10,17H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAOVWFKVTUJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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